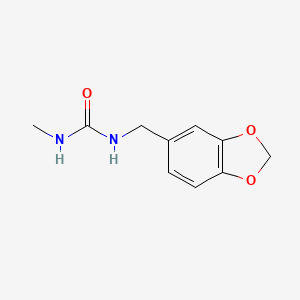

1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea

Description

BenchChem offers high-quality 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-11-10(13)12-5-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSHLXIXWFEGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Convergence of Two Privileged Scaffolds

An In-Depth Technical Guide to Benzodioxole Methylurea Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The benzodioxole (also known as methylenedioxyphenyl or MDP) and methylurea moieties represent two such "privileged scaffolds." The 1,3-benzodioxole ring, a bicyclic heterocyclic structure, is found in numerous natural products and synthetic compounds, often enhancing metabolic stability or modulating interactions with biological targets.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in developing agents with anticancer, anti-inflammatory, and neurological activities.[2][3]

The methylurea group, on the other hand, is a small but functionally potent unit. Its dual nature as a hydrogen bond donor and acceptor allows it to form robust and specific interactions with protein active sites, a critical feature for modulating enzyme activity or receptor binding.[4] This functionality is frequently incorporated into molecules to enhance potency, selectivity, and pharmacokinetic properties like aqueous solubility.[4]

This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of hybrid molecules that fuse the benzodioxole and methylurea scaffolds. As a senior application scientist, the following sections are designed not merely to report findings but to provide a causal understanding of the experimental choices and a practical framework for researchers in the field.

Core Synthesis Strategies: Building the Molecular Framework

The synthesis of benzodioxole methylurea derivatives typically follows a convergent approach, where the two key fragments are prepared separately and then coupled in a final step. The choice of synthetic route is dictated by the desired substitution patterns and the commercial availability of starting materials.

General Synthetic Workflow

The overall process can be visualized as a logical flow from starting materials to final biological evaluation.

Sources

Navigating the TRPV1 Antagonist Landscape: The Piperonyl Urea Class

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, often termed the "capsaicin receptor," is a polymodal integrator of noxious stimuli (heat, protons, vanilloids) and a prime target for analgesic drug discovery.[1][2][3][4][5][6][7][8][9][10] While early efforts focused on desensitizing agonists (e.g., topical capsaicin), the field has pivoted toward small-molecule antagonists to block pain signaling at the source.[4]

Among the diverse chemical scaffolds explored, urea derivatives —specifically those incorporating piperonyl (3,4-methylenedioxyphenyl) or bioisosteric moieties—have emerged as a high-potency class. These compounds offer superior metabolic stability compared to the labile catechol/phenol groups of early vanilloids like capsazepine. However, the clinical utility of this class faces a critical bottleneck: on-target hyperthermia .

This guide provides a technical deep-dive into the design, synthesis, and validation of piperonyl urea TRPV1 antagonists. We analyze the Structure-Activity Relationship (SAR) that drives potency and detail the experimental workflows required to filter candidates for both efficacy and thermal safety.

Molecular Architecture: The Urea Scaffold

The design of modern TRPV1 antagonists evolves from the "Classic Vanilloid Pharmacophore," which consists of three regions: the A-Region (Polar Head), B-Region (Linker), and C-Region (Hydrophobic Tail).

The Pharmacophore Shift

In piperonyl urea derivatives, the traditional amide linker of capsaicin is replaced by a urea moiety . This rigidifies the scaffold and alters hydrogen bonding vectors, crucial for high-affinity binding in the intracellular pocket of TRPV1.

-

A-Region (Heterocycle): Often a solubilizing group like isoquinoline (as in A-425619) or pyridine. This region dictates pharmacokinetic (PK) properties and CNS penetration.

-

B-Region (Urea Linker): The critical hydrogen-bond donor/acceptor motif. It interacts with key residues (e.g., Tyr511, Ser512) in the S3-S4 linker region of the channel.

-

C-Region (Piperonyl/Hydrophobic): The piperonyl group (1,3-benzodioxole) serves as a bioisostere for the vanillyl group. Unlike the vanillyl group, the piperonyl moiety lacks the phenolic hydroxyl, preventing rapid Phase II glucuronidation while maintaining the steric and electronic profile required for the hydrophobic pocket.

Visualization: SAR Logic of Urea Antagonists

The following diagram illustrates the modular design strategy for optimizing these derivatives.

Caption: Modular SAR strategy for urea-based TRPV1 antagonists. The piperonyl group in the C-region enhances metabolic stability.

Mechanistic Pharmacology

Understanding how these molecules inhibit TRPV1 is vital for interpreting assay data.

Binding Mode

Piperonyl urea derivatives typically act as competitive antagonists at the intracellular capsaicin binding site (located between transmembrane helices S3 and S4).

-

Key Interaction: The urea oxygens accept hydrogen bonds from the backbone of the channel, while the piperonyl ring engages in

- -

State-Dependence: These antagonists stabilize the closed state of the channel, preventing the pore expansion associated with activation.

Modality Selectivity

A robust antagonist must block multiple activation modes.

-

Capsaicin-induced: Direct competition.

-

Proton-induced (Low pH): Allosteric coupling inhibition.

-

Heat-induced: This is the double-edged sword. Complete blockade of heat activation often leads to the hyperthermia side effect, as TRPV1 regulates basal body temperature. "Modality-selective" antagonists that spare the heat mode are the current "Holy Grail" of drug development.

Experimental Ecosystem: Validated Protocols

To validate a piperonyl urea derivative, one must move from high-throughput screening to high-fidelity electrophysiology.

Protocol A: High-Throughput Calcium Imaging (FLIPR)

Purpose: Rapid determination of IC50 values against capsaicin activation.

Causality: Intracellular calcium (

Step-by-Step Methodology:

-

Cell Line: Use CHO or HEK293 cells stably expressing hTRPV1 or rTRPV1.

-

Seeding: Plate cells at 20,000 cells/well in 96-well black-walled plates. Incubate for 24h.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM (4

M) in HBSS buffer containing probenecid (2.5 mM) to prevent dye leakage. Incubate 60 min at 37°C. -

Pre-incubation: Add test compounds (piperonyl urea derivatives) at varying concentrations (0.1 nM – 10

M). Incubate for 15 min. Why? To allow the antagonist to equilibrate with the intracellular binding site. -

Stimulation: Inject Capsaicin (EC80 concentration, typically 50-100 nM) via the FLIPR onboard fluidics.

-

Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

-

Analysis: Calculate % Inhibition relative to vehicle control and derive IC50 using a 4-parameter logistic fit.

Protocol B: Whole-Cell Patch Clamp (Electrophysiology)

Purpose: Confirm direct channel blockade and assess voltage-dependence. Trustworthiness: This is the gold standard, eliminating artifacts from dye kinetics or intracellular calcium release.

Methodology:

-

Preparation: Use rat Dorsal Root Ganglion (DRG) neurons or hTRPV1-HEK293 cells.

-

Rig Setup: Glass micropipettes (2-4 M

resistance). -

Solutions:

-

Internal (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

-

-

Giga-seal: Form a Giga-ohm seal and break into whole-cell configuration . Clamp voltage at -60 mV.

-

Protocol:

-

Apply Capsaicin (1

M) for 10s to establish baseline current ( -

Washout (2 min).

-

Co-apply Antagonist + Capsaicin.[2] Measure current (

).

-

-

Validation: Ensure series resistance (

) changes <20% during the recording.

Protocol C: In Vivo Hyperthermia Screening

Purpose: Early safety exclusion. Criticality: Many potent urea antagonists (e.g., BCTC, A-425619) cause transient hyperthermia in rats.

Methodology:

-

Subjects: Sprague-Dawley rats (Male, 250-300g).

-

Telemetry: Implant abdominal temperature transponders 7 days prior to testing.

-

Dosing: Administer test compound (e.g., 10 mg/kg, p.o.) or vehicle.

-

Monitoring: Record core body temperature every 15 min for 4 hours.

-

Threshold: A rise of >0.5°C is a "Red Flag" for clinical development.

Screening Workflow Visualization

The following diagram outlines the decision tree for advancing a piperonyl urea candidate.

Caption: Critical path for TRPV1 antagonist development. Hyperthermia is the primary failure mode.

Data Summary: Comparative Potency

The following table summarizes key urea-based antagonists to benchmark new piperonyl derivatives against.

| Compound | Class | IC50 (hTRPV1) | Key Feature | Clinical Status |

| Capsazepine | Thiourea | ~500 nM | First-gen tool; unstable | Discontinued |

| A-425619 | Isoquinoline Urea | 4-9 nM | High potency; blocks heat | Preclinical (Tool) |

| BCTC | Piperazine Urea | 0.3-1 nM | Extremely potent; Hyperthermic | Discontinued |

| SB-705498 | Pyrrolidine Urea | ~30 nM | Improved safety profile | Phase II (Completed) |

| Piperonyl Ureas | Novel Class | Target < 20 nM | Metabolic Stability | Research Phase |

Note: Data compiled from FLIPR calcium assays using capsaicin stimulation.

Future Outlook

The piperonyl urea scaffold represents a refinement of the "vanilloid-mimic" strategy. By retaining the steric bulk of the vanillyl group via the piperonyl ring, while utilizing a urea linker for rigid hydrogen bonding, researchers can achieve nanomolar potency.

The path forward lies in biased antagonism —designing urea derivatives that block capsaicin/proton activation while sparing the heat-activation pathway to avoid hyperthermia. This requires subtle modification of the "A-Region" heterocycle to alter the specific conformational lock induced by the antagonist.

References

-

Navigating the Structure-Activity Landscape of (p-Hydroxyphenethyl)urea Derivatives as TRPV1 Modulators . BenchChem. Link

-

A 425619 | TRPV Antagonists . Tocris Bioscience. Link

-

Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists . Journal of Medicinal Chemistry. Link

-

Discovery and development of TRPV1 antagonists . Grokipedia/Wikipedia. Link

-

Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists . Bioorganic Chemistry. Link

-

Structure-activity studies of a novel series of 5,6-fused heteroaromatic ureas as TRPV1 antagonists . Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. sfera.unife.it [sfera.unife.it]

- 6. TRPV1 - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis and biological activity of novel pyrimidine piperazine ureas as μ-opioid and TRPV1 dual-target ligands for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Architectures of N-Substituted Methylurea Derivatives: From DNA Alkylation to Kinase Inhibition

Topic: Therapeutic Applications of N-Substituted Methylurea Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N-substituted methylurea moiety (

-

N-Nitroso-N-methylureas: These act as potent alkylating "warheads." They are prodrugs that decompose to generate methyldiazonium ions, methylating DNA and crossing the blood-brain barrier (BBB) due to high lipophilicity. The archetype is Streptozotocin .

-

Stable N-Methylureas: In the absence of the nitroso group, the methylurea scaffold functions as a rigid, hydrogen-bonding linker. It is increasingly utilized in kinase inhibitors and antimicrobials to lock bioactive conformations (cis/trans switching) and engage active site residues (Asp/Glu) via bidentate hydrogen bonding.

This guide analyzes both classes, providing mechanistic depth, synthesis protocols, and therapeutic profiling.

Chemical Biology & Structure-Activity Relationships (SAR)

The biological activity of methylurea derivatives is dictated by the electronic environment of the urea nitrogens.

The "Warhead" vs. The "Linker"

-

The Alkylator (N-Nitroso): The electron-withdrawing nitroso group weakens the N-C bond. Under physiological conditions, this leads to spontaneous decomposition, releasing a carbocation (or diazonium species).

-

Key Drug: Streptozotocin (Zanosar).

-

Target: DNA (specifically the

position of guanine).

-

-

The Binder (Stable Urea): Without the nitroso group, the urea is chemically stable. The N-methyl group breaks molecular symmetry and reduces the energy barrier for cis/trans isomerization, often favoring a specific conformation required for receptor binding.

-

Key Application: Kinase inhibition (Type II inhibitors), MraY transferase inhibitors.

-

Visualization: SAR & Mechanistic Divergence

Figure 1: Divergent therapeutic pathways of the methylurea scaffold based on nitrosation status.

Therapeutic Class I: N-Nitroso-N-Methylureas (Oncology)

Streptozotocin (STZ)

Streptozotocin is a glucosamine-nitrosourea derivative. Unlike other nitrosoureas (e.g., Carmustine) that are highly lipophilic, STZ contains a glucose moiety.

-

Mechanism of Action: The glucose moiety facilitates transport into pancreatic

-cells via the GLUT2 transporter. Once intracellular, the N-nitroso-N-methylurea fragment decomposes, generating a methylating agent that damages DNA. -

Clinical Indication: Metastatic islet cell carcinoma of the pancreas.

-

Research Application: Induction of Type 1 diabetes in rodent models (selective toxicity to

-cells).

Mechanism of Decomposition

The therapeutic efficacy relies on the generation of the methyldiazonium ion (

-

Nucleophilic attack (often by

) on the carbonyl carbon. -

Release of isocyanate and methyldiazohydroxide.

-

Formation of the methyldiazonium ion (the "ultimate carcinogen/drug").

-

Methylation of DNA bases, leading to interstrand crosslinks or mismatch errors during replication.

Therapeutic Class II: Stable N-Methylureas (Targeted Therapy)

Modern medicinal chemistry utilizes the N-methylurea motif not as a warhead, but as a privileged scaffold for protein interaction.

Kinase Inhibition

Urea derivatives are classic "linker" motifs in kinase inhibitors (e.g., Sorafenib). The addition of an N-methyl group (N-substituted methylurea) alters the pharmacological profile:

-

Solubility: Reduces the high lattice energy typical of symmetrical ureas, improving solubility.

-

Selectivity: The methyl group can induce a cis-cis urea conformation, fitting into specific hydrophobic pockets in the ATP-binding site that unsubstituted ureas cannot access.

Antimicrobial Agents (MraY Inhibitors)

Recent research identifies N-methylurea derivatives as inhibitors of MraY translocase , an enzyme essential for bacterial cell wall synthesis.

-

Lead Compounds: Aminoribosyl uridines substituted with a 5'-methylene-urea.[1]

-

Efficacy: Active against MRSA and Pseudomonas aeruginosa.[1] The urea moiety mimics the transition state of the phosphoryl transfer reaction.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Methylurea Derivatives

Rationale: This protocol avoids the use of highly toxic methyl isocyanate gas by utilizing in situ generation or safer surrogates like Carbonyldiimidazole (CDI).

Reagents:

-

Primary Amine (

) -

N,N'-Carbonyldiimidazole (CDI)

-

Methylamine (2.0 M in THF)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Activation: Dissolve

eq of the primary amine in anhydrous DCM under Nitrogen atmosphere. Add -

Coupling: Cool the reaction mixture to

. Add -

Reaction: Stir at RT for 4-12 hours.

-

Workup: Quench with water. Extract with DCM (

). Wash organic layer with brine, dry over -

Purification: Recrystallization (Ethanol/Water) or Flash Column Chromatography (Silica gel).

Self-Validation Check:

-

NMR: The N-methyl group should appear as a doublet (coupling to NH) around

2.6-2.9 ppm in -

Mass Spec: Confirm Molecular Ion

.

Protocol B: Biological Evaluation (MTT Cytotoxicity Assay)

Rationale: To assess the antiproliferative potential of the synthesized methylurea derivative against cancer cell lines (e.g., HeLa, MCF-7).

Workflow:

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate for 24h at -

Treatment: Add the N-methylurea derivative at graded concentrations (e.g.,

). Include Streptozotocin as a positive control (if testing alkylating potential) or Sorafenib (if testing kinase inhibition). -

Incubation: Incubate for 48-72 hours.

-

Labeling: Add

of MTT reagent ( -

Solubilization: Remove media. Add

DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at

. Calculate

Data Summary: Comparative Pharmacology

| Feature | N-Nitroso-N-Methylurea (e.g., STZ) | Stable N-Methylurea (e.g., MraY Inhibitors) |

| Primary Mechanism | DNA Alkylation (Genotoxic) | Enzyme Inhibition (Non-genotoxic) |

| Chemical Stability | Unstable (Light/Heat sensitive) | Stable |

| BBB Permeability | High (Lipophilic) / Variable (STZ is GLUT2 dependent) | Tunable via R-groups |

| Toxicity Profile | Bone marrow suppression, Carcinogenic | Target-dependent (e.g., GI toxicity) |

| Key Indication | Pancreatic Islet Cell Carcinoma | Bacterial Infection, Solid Tumors (Research) |

Mechanism of Action Diagram (Graphviz)

The following diagram illustrates the alkylation pathway of Streptozotocin (Class I) versus the binding mode of stable ureas (Class II).

Figure 2: Mechanistic comparison between the alkylating cytotoxicity of nitrosoureas and the steric/binding inhibition of stable methylureas.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Discusses the N-methylurea substructure in molecular design and conformation.

-

Streptozotocin (Zanosar) - FDA Label. U.S. Food and Drug Administration. Clinical pharmacology and mechanism of N-nitroso-N-methylurea drugs.

-

Synthesis and biological evaluation of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry. (2014). Application of stable methylurea linkers in antimicrobial research.

-

N-Nitroso-N-methylurea (NMU) Carcinogenesis. MedChemExpress. Technical data on the alkylating mechanism and research use of NMU.

-

Synthesis of N-substituted ureas via CDI. Synthetic Communications. Methodological grounding for the experimental protocol provided.

Sources

Technical Guide: Synthesis and Applications of Piperonyl Methyl Ureas

[1]

Executive Summary

Piperonyl methyl urea (PMU), formally 1-methyl-3-(3,4-methylenedioxybenzyl)urea , represents a critical scaffold in medicinal chemistry and agrochemical development.[1] Structurally, it combines the lipophilic, metabolic-modulating properties of the piperonyl (benzodioxole) moiety with the hydrogen-bonding capability of a urea linker.

While the piperonyl group is widely recognized for its role in inhibiting cytochrome P450 enzymes (e.g., in Piperonyl Butoxide), urea derivatives of this scaffold are increasingly investigated for TRPV1 antagonism (pain management), anti-tubercular activity (via cytochrome bc1 complex inhibition), and as stable bioisosteres in herbicide design.

This guide provides a rigorous technical review of the synthesis of PMU, prioritizing atom economy , operator safety , and regulatory compliance .[1] Unlike historical methods relying on volatile isocyanates, we focus on modern, phosgene-free carbamoylation strategies.[1]

Chemical Identity & Structural Analysis[2][3]

The term "piperonyl" strictly refers to the 3,4-methylenedioxybenzyl group. Confusion often arises with "piperonyl" vs. "3,4-methylenedioxyphenyl" (aniline derivatives).[1] This guide focuses on the benzyl derivative, which is the standard nomenclature in pharmaceutical intermediates.[1]

-

IUPAC Name: 1-methyl-3-(1,3-benzodioxol-5-ylmethyl)urea[1]

-

Molecular Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.21 g/mol

-

Key Moieties:

Synthetic Pathways: Mechanistic Review

We evaluate three primary methodologies for synthesizing PMU. The choice of pathway depends on scale, reagent availability, and safety constraints.[1]

Method A: The Isocyanate Route (Historical/Industrial)

-

Mechanism: Nucleophilic addition of piperonylamine to methyl isocyanate (MIC).[1]

-

Status: High Hazard. MIC is highly toxic and volatile (b.p. 39 °C).[1]

-

Utility: High atom economy (100%), but rarely used in bench-scale R&D due to safety risks (Bhopal legacy).[1]

Method B: The CDI-Mediated One-Pot Synthesis (Recommended)[1]

-

Mechanism: Activation of piperonylamine with 1,1'-Carbonyldiimidazole (CDI) to form an imidazole-carboxylate intermediate, followed by displacement with methylamine.[1]

-

Status: Preferred. Phosgene-free, mild conditions, high yield.[1]

-

Utility: Ideal for gram-to-kilogram scale synthesis in pharmaceutical labs.[1]

Method C: The Carbamate Exchange (Green Chemistry)

-

Mechanism: Reaction of piperonylamine with phenyl N-methylcarbamate.[1]

-

Status: Green. Avoids free isocyanates and unstable intermediates.[1] Phenol byproduct is easily removed.[1]

Visualization of Signaling & Synthetic Logic[1]

The following diagram illustrates the decision logic and mechanistic flow for the recommended CDI pathway versus the hazardous Isocyanate route.

Caption: Comparative synthetic logic. Path A (Red) utilizes hazardous MIC; Path B (Green) utilizes CDI for a safer, stepwise activation.

Detailed Experimental Protocol

This section details the CDI-Mediated Synthesis (Method B) , chosen for its balance of safety, yield, and purity.

Reagents & Equipment[1]

-

Precursor: Piperonylamine (3,4-methylenedioxybenzylamine) [CAS: 2620-50-0].[1]

-

Activator: 1,1'-Carbonyldiimidazole (CDI) [Reagent Grade].[1]

-

Nucleophile: Methylamine (2.0 M solution in THF or Methanol).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Atmosphere: Nitrogen or Argon (recommended to prevent hydrolysis of CDI).[1]

Step-by-Step Methodology

-

Activation Phase:

-

Charge a flame-dried 250 mL round-bottom flask with Piperonylamine (10.0 mmol, 1.51 g) and DCM (50 mL) .

-

Cool the solution to 0 °C using an ice bath.

-

Add CDI (11.0 mmol, 1.78 g) portion-wise over 10 minutes. Note: CO₂ evolution will occur.

-

Stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1 hour. Monitor by TLC (disappearance of amine).

-

-

Coupling Phase:

-

Cool the reaction mixture back to 0 °C .

-

Add Methylamine (2.0 M in THF, 15.0 mmol, 7.5 mL) dropwise.

-

Allow the mixture to warm to RT and stir for 4–6 hours. The intermediate acyl imidazole is highly reactive toward the primary amine.[1]

-

-

Work-up & Purification:

-

Quench the reaction with 10% HCl (30 mL) . Crucial: This protonates the imidazole byproduct and unreacted amine, keeping them in the aqueous phase, while the urea product may precipitate or remain in organic depending on solubility.[1]

-

Correction: Ureas can be soluble in organics.[1] A better workup: Wash organic layer with 10% citric acid (removes imidazole), then saturated NaHCO₃ , then brine .[1]

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

-

Recrystallization: The crude solid is typically recrystallized from hot Ethanol/Water (1:1) or Ethyl Acetate/Hexane .[1]

-

Expected Yield & Data

-

Yield: 85–92%

-

Appearance: White crystalline solid.[1]

-

Melting Point: 116–119 °C (consistent with isopropyl analog trends).[1]

Comparative Analysis of Methods

| Parameter | Method A: Isocyanate | Method B: CDI (Recommended) | Method C: Carbamate |

| Reagent Hazard | Critical (MIC) | Low (CDI is moisture sensitive) | Low (Stable solid) |

| Atom Economy | 100% | ~65% (Loss of Imidazole) | ~55% (Loss of Phenol) |

| Purification | Simple (Evaporation) | Extraction/Wash required | Chromatography often needed |

| Reaction Time | < 1 Hour | 4–6 Hours | 12–24 Hours |

| Scalability | Industrial only | Lab to Pilot Plant | Lab Scale |

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

1H NMR (400 MHz, DMSO-d₆)

-

δ 6.80–6.90 (m, 3H): Aromatic protons of the benzodioxole ring.[1]

-

δ 6.30 (bt, 1H): Urea NH (adjacent to benzyl).[1]

-

δ 5.98 (s, 2H): Methylenedioxy protons (-O-CH₂-O-).[1] Diagnostic Singlet.

-

δ 5.80 (bq, 1H): Urea NH (adjacent to methyl).[1]

-

δ 4.15 (d, 2H): Benzylic CH₂ (coupled to NH).[1]

-

δ 2.60 (d, 3H): N-Methyl group.[1]

Mass Spectrometry (ESI-MS)[1]

Safety & Regulatory Compliance

Precursor Vigilance[1]

-

Piperonylamine: While not a List I chemical itself in many jurisdictions (unlike Piperonal or PMK), it is structurally related to MDMA precursors.[1] Researchers must maintain strict inventory logs and use the compound solely for legitimate research (e.g., TRPV1, antimicrobial studies).[1]

-

Diversion Alert: Synthesis of "piperonyl methyl urea" should not be confused with attempts to mask PMK.[1] This urea is a stable end-product, not a feasible pro-drug for illicit amines due to the stability of the urea linkage.[1]

Handling Protocols

References

-

Ghosh, A. K., & Brindisi, M. (2020).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.[1] Link

-

Satish, A., et al. (2021).[1] Discovery of benzylpiperazine ureas as potent antitubercular agents. Molecular Diversity, 25, 1-15. Link

-

Organic Syntheses. (1943).[1] Nitrosomethylurea (Precursor logic and urea chemistry). Organic Syntheses, Coll. Vol. 2, p.461.[1] Link

-

PrepChem. (n.d.). Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea. (Analogous synthesis protocol). Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12228, Methyl isocyanate. Link

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Methylurea Derivatives Using Phenyliodine(III) Diacetate (PIDA)

Introduction: A Modern Approach to Urea Synthesis

Urea derivatives are a cornerstone in medicinal chemistry, agrochemicals, and materials science, exhibiting a wide range of biological activities and functional properties.[1] The synthesis of these valuable compounds, however, has often relied on multi-step procedures or the use of hazardous reagents like phosgene.[1] This guide details a robust and convenient one-pot method for the synthesis of N-substituted ureas directly from primary amides using the hypervalent iodine(III) reagent, Phenyliodine(III) diacetate (PIDA).[2][3][4] This approach, centered around a PIDA-mediated Hofmann rearrangement, offers a milder, more efficient, and environmentally benign alternative to traditional methods.[5][6]

Hypervalent iodine reagents, such as PIDA, have gained significant traction in modern organic synthesis due to their low toxicity, high stability, and ease of handling compared to heavy-metal oxidants.[5][7] They act as powerful oxidizing agents under mild conditions, enabling a diverse array of chemical transformations.[8][9][10] In this context, PIDA facilitates the direct conversion of primary amides into isocyanate intermediates, which are then trapped in situ by an ammonia source to yield the desired urea derivatives.[2][3][4] This one-pot protocol streamlines the synthetic process, enhancing overall efficiency and atom economy.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, detailed experimental protocols, and practical application notes for the successful implementation of this synthetic strategy.

Mechanistic Insights: The PIDA-Mediated Hofmann Rearrangement

The core of this one-pot synthesis is the Hofmann rearrangement, a classic organic reaction for the conversion of primary amides to amines with one fewer carbon atom.[11] The use of PIDA as the oxidant offers a significant advantage over the traditional use of bromine and strong base.[11] The reaction proceeds through the following key steps, as illustrated in the diagram below:

-

N-I Bond Formation: The reaction initiates with the nucleophilic attack of the amide nitrogen onto the iodine(III) center of PIDA, displacing an acetate ligand. This forms an N-iodo intermediate.

-

Deprotonation: A base, typically from the ammonia source or adventitious water, deprotonates the amide nitrogen, leading to the formation of a key N-iodoamide intermediate.

-

Rearrangement and Isocyanate Formation: The crucial rearrangement step involves the migration of the alkyl or aryl group (R) from the carbonyl carbon to the nitrogen atom, with the concomitant departure of the iodobenzene leaving group. This concerted step generates an isocyanate intermediate.

-

Nucleophilic Trapping: The in situ generated isocyanate is highly electrophilic and is immediately trapped by a nucleophile. In this synthesis, an ammonia source (such as aqueous ammonia or ammonium carbamate) acts as the nucleophile, attacking the carbonyl carbon of the isocyanate.

-

Proton Transfer and Urea Formation: A final proton transfer event yields the stable N-substituted urea product.

The use of 2,2,2-trifluoroethanol (TFE) as a solvent can enhance the electrophilicity of the hypervalent iodine species, which is particularly beneficial for the synthesis of ureas from electron-poor carboxamides.[2][4]

Caption: Proposed mechanism for the PIDA-mediated Hofmann rearrangement for the synthesis of N-substituted ureas.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative methylurea derivative.

General Considerations and Reagent Preparation

-

Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Phenyliodine(III) diacetate (PIDA) is commercially available. Primary amides can be synthesized via standard methods.

-

Solvents: Methanol (MeOH) is a common solvent for this reaction. For less reactive amides, 2,2,2-trifluoroethanol (TFE) can be employed.[2][4]

-

Ammonia Source: A solution of ammonia in methanol (methanolic ammonia) or ammonium carbamate can be used as the ammonia source.[2][4] Ammonium carbamate is a convenient solid that slowly releases ammonia in solution.

-

Safety: PIDA is an oxidizing agent and should be handled with care. The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Representative Protocol for the Synthesis of Benzylurea from 2-Phenylacetamide

Caption: A generalized experimental workflow for the one-pot synthesis of methylurea derivatives using PIDA.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylacetamide (1.0 mmol, 1.0 equiv).

-

Dissolution: Add methanol (5 mL) and stir until the amide is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

PIDA Addition: Add PIDA (2.0 mmol, 2.0 equiv) portionwise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Ammonia Addition: To the stirring suspension, add a solution of ammonia in methanol (7 M, 2.5 mL, 17.5 equiv) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Workup: Upon completion, quench the reaction by adding water (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylurea.

Data Presentation: Substrate Scope and Yields

The one-pot synthesis of N-substituted ureas using PIDA is applicable to a wide range of primary amides, including those bearing various functional groups. The following table summarizes representative examples with their corresponding reaction conditions and yields.

| Entry | Starting Amide | Ammonia Source | Solvent | Time (h) | Yield (%) |

| 1 | Benzamide | NH₃ in MeOH | MeOH | 6 | 85 |

| 2 | 4-Methoxybenzamide | NH₃ in MeOH | MeOH | 5 | 92 |

| 3 | 4-Nitrobenzamide | Ammonium Carbamate | TFE | 12 | 78 |

| 4 | Cyclohexanecarboxamide | NH₃ in MeOH | MeOH | 8 | 88 |

| 5 | 2-Phenylacetamide | NH₃ in MeOH | MeOH | 4 | 95 |

| 6 | Nicotinamide | Ammonium Carbamate | TFE | 10 | 75 |

Note: Yields are for isolated and purified products. Reaction conditions may require optimization for specific substrates.

Application Notes and Troubleshooting

-

Substrate Limitations: While the method is broadly applicable, amides with highly sensitive functional groups that are prone to oxidation may require careful optimization of reaction conditions.

-

Alternative Ammonia Sources: For substrates that are sensitive to the basicity of methanolic ammonia, ammonium carbamate is a milder alternative as it provides a slow, sustained release of ammonia.[2]

-

Solvent Choice: For electron-deficient amides, which are less nucleophilic, the use of 2,2,2-trifluoroethanol (TFE) as a solvent can significantly improve reaction rates and yields by enhancing the electrophilicity of the PIDA reagent.[2][4]

-

Troubleshooting Low Yields:

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the standard reaction time, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C).

-

Side Reactions: Over-oxidation or other side reactions may occur. Ensure that the PIDA is added portionwise at a low temperature to control the reaction exotherm.

-

Purification Issues: The polarity of urea derivatives can sometimes make purification challenging. Experiment with different solvent systems for column chromatography.

-

Conclusion

The one-pot synthesis of N-substituted ureas from primary amides using PIDA represents a significant advancement in synthetic methodology. This approach, leveraging a PIDA-mediated Hofmann rearrangement, is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope. By understanding the underlying mechanism and following the detailed protocols and application notes provided herein, researchers can efficiently access a diverse array of urea derivatives for various applications in drug discovery and beyond. The use of the environmentally benign hypervalent iodine reagent PIDA further aligns this method with the principles of green chemistry.[12]

References

-

(PDF) Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis - Academia.edu. Available at: [Link]

-

Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Available at: [Link]

-

Phenyliodine(III)diacetate (PIDA): Applications in Rearrangement/Migration Reactions. Available at: [Link]

-

Hypervalent Iodine Compounds - Organic Chemistry Portal. Available at: [Link]

-

New Hypervalent Iodine Reagents for Oxidative Coupling | Frontiers Research Topic. Available at: [Link]

-

Hypervalent iodine(III) reagents in organic synthesis - Arkivoc. Available at: [Link]

-

Hypervalent organo iodines reagents in organic synthesis | PPTX - Slideshare. Available at: [Link]

-

Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis - MDPI. Available at: [Link]

-

(PDF) Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis (2022) | Ravi Varala | 15 Citations - SciSpace. Available at: [Link]

-

Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis - ResearchGate. Available at: [Link]

-

A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Available at: [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]

-

ChemInform Abstract: Highly Efficient Synthesis of Ureas and Carbamates from Amides by Iodosylbenzene-Induced Hofmann Rearrangement. | Request PDF - ResearchGate. Available at: [Link]

-

NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Scheme 12. PIDA-mediated Hofmann rearrangement. - ResearchGate. Available at: [Link]

-

A Straightforward Synthesis of N-Substituted Ureas from Primary Amides | Request PDF - ResearchGate. Available at: [Link]

-

Hofmann rearrangement of Gln derivative using PDIS and PIDA with plausible mechanism. Available at: [Link]

-

Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]

- 7. Hypervalent Iodine Compounds [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of Benzodioxolyl Ureas

Abstract & Scientific Rationale

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, appearing in potent VEGFR-2 inhibitors, antimicrobial agents, and insecticide synergists. When coupled with a urea linkage, this pharmacophore exhibits enhanced hydrogen bonding capabilities, critical for binding to the ATP-binding pocket of kinase targets.

Traditional thermal synthesis of ureas (refluxing amines with isocyanates or phosgene equivalents) often suffers from long reaction times (4–12 hours), incomplete conversion, and thermal degradation of sensitive substrates.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating benzodioxolyl ureas. By leveraging dielectric heating, this method reduces reaction times to 10–20 minutes while significantly improving yield and purity profiles.

Chemical Basis & Mechanism

The Microwave Effect

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reagents and solvent.

-

Dipolar Polarization: The polar amide/urea precursors align with the oscillating electric field, generating internal heat via molecular friction.

-

Transition State Stabilization: The polar transition state of the nucleophilic attack (amine on isocyanate/carbonyl) is stabilized by the electromagnetic field, lowering the activation energy (

).

Reaction Pathways

We present two distinct pathways:

-

Pathway A (Direct Addition): High-speed reaction of 3,4-methylenedioxyaniline with isocyanates. Best for library generation.

-

Pathway B (Green/CDI-Mediated): Isocyanate-free coupling using 1,1'-Carbonyldiimidazole (CDI). Best for safety and diversity.

Figure 1: Dual-pathway strategy for benzodioxolyl urea synthesis. Pathway A is direct; Pathway B is a one-pot, two-step sequential synthesis.

Equipment & Materials

Hardware Requirements

-

Microwave Reactor: Single-mode dedicated synthesizer (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves are unsuitable due to non-uniform field density and safety risks.

-

Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (pressure rated to 30 bar).

-

Stirring: Magnetic stir bars (Teflon coated).

Reagents

-

Substrate: 3,4-Methylenedioxyaniline (CAS: 14268-66-7).

-

Electrophiles: Phenyl isocyanate (Pathway A) or CDI (Pathway B).

-

Solvents: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc). Dichloromethane (DCM) is avoided in MW due to high vapor pressure.

Experimental Protocols

Protocol A: Direct Isocyanate Addition (Standard)

Objective: Rapid synthesis of N-(1,3-benzodioxol-5-yl)-N'-phenylurea.

-

Preparation:

-

Dissolve 3,4-methylenedioxyaniline (1.0 mmol, 137 mg) in Acetonitrile (3 mL) in a 10 mL MW vial.

-

Add Phenyl isocyanate (1.1 mmol, 120 µL) dropwise.

-

Critical: Add a magnetic stir bar and seal the vial immediately.

-

-

Microwave Irradiation:

-

Mode: Dynamic (Power controlled by Temperature).

-

Temp: 85 °C.

-

Hold Time: 10 minutes.

-

Max Power: 150 W.

-

Pressure Limit: 250 psi (17 bar).

-

-

Workup:

-

Cool the vial to room temperature (RT) using compressed air (integrated in most reactors).

-

The urea product typically precipitates upon cooling.

-

Filter the solid, wash with cold diethyl ether (2 x 5 mL) to remove unreacted isocyanate.

-

Validation: Dry under vacuum.[1] Yield is typically >90%.

-

Protocol B: CDI-Mediated One-Pot Synthesis (Green/Isocyanate-Free)

Objective: Synthesis of unsymmetrical ureas without handling toxic isocyanates.

-

Activation Step:

-

Coupling Step:

-

De-cap the vial (carefully, after cooling).

-

Add the second amine (e.g., benzylamine, 1.2 mmol).

-

Re-seal.

-

MW Irradiation: 100 °C for 15 minutes.

-

-

Workup:

-

Evaporate THF.

-

Redissolve residue in EtOAc and wash with water (to remove imidazole byproduct).

-

Recrystallize from EtOH/Water.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Protocol A.

Data Summary & Optimization

Comparative Efficiency

| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A) |

| Solvent | Toluene / Benzene | Acetonitrile / Ethanol |

| Temperature | 110 °C | 85 °C |

| Time | 4 – 12 Hours | 10 Minutes |

| Yield | 65 – 75% | 92 – 96% |

| Purification | Column Chromatography often required | Simple Filtration |

Critical Process Parameters (CPPs)

-

Solvent Polarity: MW heating relies on dielectric loss (tan δ). Acetonitrile (tan δ = 0.062) is excellent for moderate heating. If higher temperatures (>150°C) are needed, switch to Ethanol (tan δ = 0.941).

-

Concentration: High concentrations (0.5 – 1.0 M) favor precipitation of the product upon cooling, simplifying workup.

-

Stirring: Vigorous stirring is non-negotiable to prevent "hot spots" which can cause charring of the benzodioxole ring.

Troubleshooting & Quality Control

-

Issue: Low Yield/No Precipitate.

-

Cause: Product is too soluble in MeCN.

-

Fix: Add water (anti-solvent) dropwise to the reaction mixture post-cooling to force precipitation.

-

-

Issue: Vessel Over-Pressure.

-

Cause: Decomposition of CDI releasing CO2 (Pathway B) or volatile solvent.

-

Fix: Use a larger headspace (10 mL vial for 3 mL reaction) and ensure the "Pre-stir" option is enabled to release initial gas before sealing (for CDI).

-

-

Validation (NMR):

-

Look for the Urea -NH- protons. In DMSO-d6, these typically appear as two singlets between 8.0 – 9.5 ppm .

-

The Benzodioxole -O-CH2-O- singlet appears characteristically at ~6.0 ppm .

-

References

-

Microwave-Assisted Urea Synthesis (General)

-

Staudinger-Aza-Wittig Route (Mechanism)

-

Giacomelli, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2367–2373. Link

-

-

Benzodioxole Biological Activity

-

Rescifina, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors. ResearchGate/European Journal of Medicinal Chemistry. Link

-

-

Green Synthesis (Water/Isocyanate-free)

Sources

- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.org [mdpi.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: A Robust HPLC-PDA Method for the Analysis of Benzodioxole Urea Derivatives

Introduction: The Analytical Imperative for Benzodioxole Ureas

The 1,3-benzodioxole moiety is a significant scaffold in medicinal chemistry and drug development, appearing in numerous biologically active compounds. When coupled with a urea functional group, these derivatives often exhibit a range of pharmacological activities, making them key targets for synthesis and evaluation.[1] Concurrently, they can also appear as process-related impurities or degradation products. Therefore, a robust, specific, and reliable analytical method is paramount for accurate quantification, impurity profiling, and stability testing in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering the resolution and sensitivity required for complex pharmaceutical matrices.[2] This application note presents a comprehensive guide to developing a reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector for the analysis of benzodioxole urea compounds. We will delve into the causality behind each methodological choice, providing a scientifically grounded protocol that ensures data integrity and reproducibility, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH).[3][4]

The Strategic Approach to Method Development

Effective method development is not a matter of trial and error but a logical, systematic process.[5] The goal is to find the optimal conditions that provide the necessary selectivity, efficiency, and analysis time. Our strategy is predicated on understanding the physicochemical properties of benzodioxole urea derivatives—namely their moderate to low polarity—and leveraging the strengths of modern chromatographic tools.

The workflow begins with selecting the appropriate chromatographic mode and proceeds through the systematic optimization of the stationary phase, mobile phase, and detection parameters. This entire process is underpinned by a risk-based approach, anticipating potential issues and building a method that is inherently robust.[6]

Caption: HPLC Method Development Workflow.

Experimental Design and Rationale

Instrumentation and Consumables

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a photodiode array (PDA) detector.

-

Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.

-

Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing).

-

Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and purified water (18.2 MΩ·cm). Formic acid (reagent grade).

-

Reference Standard: Certified reference standard of the target benzodioxole urea derivative.

Rationale for Chromatographic Choices

Chromatographic Mode: Reversed-Phase (RP) Benzodioxole urea compounds are predominantly non-polar due to their aromatic rings and hydrocarbon content. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal mode for retaining and separating such molecules based on their hydrophobicity.[7][8] This approach provides excellent reproducibility and is compatible with a wide range of analytes.[9]

Stationary Phase: C18 (L1) An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase chromatography and the logical first choice.[10] Its long alkyl chains offer the highest degree of hydrophobicity among common RP phases, ensuring sufficient retention for the non-polar benzodioxole urea analytes.[11] A 5 µm particle size provides a good balance between high efficiency and moderate backpressure, suitable for standard HPLC systems.[12]

Mobile Phase: Acetonitrile and Water The mobile phase consists of water mixed with an organic modifier to elute the analytes from the C18 column.[9] Acetonitrile (ACN) is chosen over methanol as the primary organic modifier due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths. A small amount of formic acid (0.1%) is added to both the aqueous and organic phases. This serves two key purposes:

-

pH Control: It maintains a consistent, slightly acidic pH (~2.7) to suppress the ionization of any residual silanol groups on the silica surface, which prevents peak tailing for the basic urea moiety.

-

Improved Peak Shape: The acidic mobile phase ensures that the analyte molecules are in a single, consistent protonation state, leading to sharper, more symmetrical peaks.

Detector: Photodiode Array (PDA) A PDA detector is indispensable during method development.[13] Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, a PDA scans a range of wavelengths simultaneously.[14][15] This capability allows for:

-

Optimal Wavelength Determination: The full UV spectrum of the analyte can be captured to identify the wavelength of maximum absorbance (λmax), ensuring the highest detection sensitivity.[16]

-

Peak Purity Analysis: By comparing spectra across an eluting peak, co-eluting impurities can be detected, which is a critical component of method specificity.[13][17]

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Solutions

-

Mobile Phase A (Aqueous): Measure 1.0 mL of formic acid and add it to a 1000 mL volumetric flask. Dilute to volume with HPLC-grade water. Filter through a 0.45 µm nylon filter and degas for 15 minutes using sonication or vacuum.

-

Mobile Phase B (Organic): Measure 1.0 mL of formic acid and add it to a 1000 mL volumetric flask. Dilute to volume with HPLC-grade acetonitrile. Filter and degas as above.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the benzodioxole urea reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used for linearity and quantitation.

-

Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a target concentration within the linear range of the method (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: HPLC System Operation and Data Acquisition

-

System Purge: Purge all pump lines with their respective mobile phases for at least 5 minutes to remove air bubbles and ensure a stable baseline.

-

Column Equilibration: Install the C18 column in the column compartment. Set the initial mobile phase composition and allow it to flow through the column for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the CDS software. Include injections of the diluent (blank), system suitability standards, calibration standards, and samples.

-

Run Analysis: Start the sequence. The optimized chromatographic conditions are detailed in the table below.

Optimized Method and Data

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibrate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| PDA Detector Settings | Wavelength: 285 nm (for quantitation); Range: 190-400 nm (for spectra) |

| Run Time | 20 minutes |

Trustworthiness: Method Validation and System Suitability

For a method to be trustworthy, its performance must be verified. This is achieved through method validation, which demonstrates that the analytical procedure is fit for its intended purpose.[18][19] The validation should be performed according to ICH Q2(R2) guidelines and assess parameters like specificity, linearity, accuracy, precision, and robustness.[4][20]

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This involves replicate injections of a standard solution.

Caption: Core Pillars of Method Validation.

Table 2: System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Typical Result | Status |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 | Pass |

| Theoretical Plates (N) | N ≥ 2000 | > 8000 | Pass |

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.4% | Pass |

| %RSD of Retention Time (n=5) | ≤ 1.0% | 0.1% | Pass |

Table 3: Example Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 25.5 |

| 5.0 | 128.1 |

| 10.0 | 254.9 |

| 25.0 | 635.2 |

| 50.0 | 1275.8 |

| 100.0 | 2550.3 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Conclusion

This application note details a systematic and scientifically-driven approach to developing a robust RP-HPLC method for the analysis of benzodioxole urea derivatives. By carefully selecting a C18 stationary phase, optimizing the acetonitrile/water mobile phase with a formic acid modifier, and utilizing a PDA detector, this method provides excellent specificity, linearity, and precision. The detailed protocols and validation framework ensure that the method is reliable and suitable for routine use in pharmaceutical research, development, and quality control laboratories. This approach not only yields a high-quality analytical method but also adheres to the rigorous standards expected by regulatory bodies.[3][18]

References

-

U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.

-

International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. ICH.

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.

-

GL Sciences. Reverse Phase HPLC Columns.

-

CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation.

-

Moravek. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.

-

Wikipedia. Reversed-phase chromatography.

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

-

Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

-

Thermo Fisher Scientific. Thermo Scientific Dionex PDA Photodiode Array Detector.

-

Waters Corporation. (2023). 2998 Photodiode Array (PDA) Detector.

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

-

Slideshare. (2015). Ich guidelines for validation final.

-

Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

-

Welch Materials. HPLC Column Selection Guide.

-

Conquer Scientific. PDA-100 PHOTODIODE ARRAY DETECTOR OPERATOR'S MANUAL.

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.

-

SIELC Technologies. (2018). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column.

-

Phenomenex. (2025). Types of HPLC Detectors.

-

MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.

-

Restek. HPLC Column Selection Guide.

-

Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).

-

SCION Instruments. Diode Array Detector HPLC | DAD.

-

Element Lab Solutions. Column Selection for HPLC Method Development.

-

Semantic Scholar. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.

-

Semantic Scholar. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.

-

Fisher Scientific. 3-(2H-1,3-benzodioxol-5-yl)-1,1-dibenzylurea.

-

OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.

-

National Center for Biotechnology Information. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.

-

Phenomenex. Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.

-

ResearchGate. Derivatizing Reagents For Detection Of Organic Compounds By HPLC.

-

Cogent. Analysis of Urea.

-

De Gruyter. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.

-

Google Patents. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.

Sources

- 1. staff-beta.najah.edu [staff-beta.najah.edu]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. fda.gov [fda.gov]

- 4. database.ich.org [database.ich.org]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 7. moravek.com [moravek.com]

- 8. chromtech.com [chromtech.com]

- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. auroraprosci.com [auroraprosci.com]

- 12. linklab.gr [linklab.gr]

- 13. conquerscientific.com [conquerscientific.com]

- 14. Types of HPLC Detectors | Phenomenex [phenomenex.com]

- 15. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. waters.com [waters.com]

- 18. scribd.com [scribd.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-piperonyl-N'-methylurea

Welcome to the dedicated technical support guide for the synthesis of N-piperonyl-N'-methylurea. This resource is designed for researchers and chemists in the pharmaceutical and fine chemical industries. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to optimize your reaction for higher yield and purity.

Introduction: The Chemistry of N-piperonyl-N'-methylurea Synthesis

N-piperonyl-N'-methylurea is an unsymmetrical disubstituted urea. The most reliable and widely adopted method for synthesizing such compounds is the nucleophilic addition of a primary amine to an isocyanate.[1][2] In this specific case, the reaction involves methylamine and piperonyl isocyanate. While the core reaction appears straightforward, achieving high yield and purity requires careful control over reaction conditions to mitigate common side reactions. This guide provides a comprehensive framework for troubleshooting and optimizing this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most efficient synthetic route for N-piperonyl-N'-methylurea?

The most direct and generally highest-yielding method is the reaction of piperonyl isocyanate with methylamine.[3][4] The isocyanate serves as an electrophile that is readily attacked by the nucleophilic methylamine. This reaction is typically fast and exothermic.

Q2: What are the most critical parameters to control for a high-yield synthesis?

There are three paramount factors:

-

Stoichiometry: Precise control of the molar ratio of reactants is crucial. A slight excess of the more volatile and easily removable reactant, methylamine, can be used to ensure the complete consumption of the more valuable piperonyl isocyanate.

-

Temperature: The reaction is highly exothermic.[5] Maintaining a low temperature (e.g., 0-10 °C) during the addition of the amine is essential to prevent side reactions, such as the formation of biurets or symmetrical ureas.[6]

-

Anhydrous Conditions: Isocyanates are highly reactive towards water.[6] Any moisture in the reactants or solvent will lead to the hydrolysis of piperonyl isocyanate into piperonylamine, which can then react with another molecule of isocyanate to form an unwanted symmetrical urea byproduct (N,N'-dipiperonylurea).

Q3: How can I best monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an effective method. Spot the reaction mixture against a standard of your starting material (piperonyl isocyanate). The disappearance of the isocyanate spot indicates the reaction is complete. The isocyanate can be visualized on a TLC plate by staining with a ceric molybdate solution or by observing its reaction with the silica gel itself. Alternatively, in-line FT-IR spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).[7][8]

Q4: What solvents are recommended for this synthesis?

Aprotic solvents are mandatory to prevent reaction with the isocyanate. Suitable choices include:

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Toluene

-

Acetonitrile

The choice depends on the solubility of the starting materials and the desired reaction temperature. THF and DCM are excellent choices for maintaining low temperatures.

Q5: What are the essential safety precautions when working with isocyanates?

Piperonyl isocyanate, like other isocyanates, should be treated as a potent respiratory sensitizer and irritant.[9] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and contact with skin.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a practical question-and-answer format.

Problem: Consistently Low Yield or Incomplete Conversion

Q: My final yield is below 50%, and TLC/NMR analysis shows a significant amount of unreacted piperonyl isocyanate. What are the likely causes and how can I fix this?

A: This issue points to problems with either reaction kinetics or stoichiometry. The formation of the isocyanate can often be the limiting step in related syntheses.[10] Let's break down the potential causes and solutions.

-

Cause 1: Inaccurate Stoichiometry of Methylamine. Methylamine is a gas and is typically used as a solution. The concentration of these solutions can change over time due to evaporation.

-

Solution: Titrate your methylamine solution before use to determine its exact concentration. Alternatively, use a freshly opened bottle from a reliable supplier. Using a slight excess (1.05-1.1 equivalents) of methylamine can help drive the reaction to completion.

-

-

Cause 2: Suboptimal Reaction Temperature. While the reaction needs to be cooled to control the exotherm, running it at an excessively low temperature (e.g., < -20 °C) might slow the reaction rate significantly, leading to incomplete conversion within a practical timeframe.

-

Solution: Start the addition of methylamine at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure it goes to completion.[11]

-

-

Cause 3: Poor Quality of Piperonyl Isocyanate. The isocyanate precursor may be impure or may have degraded during storage.

-

Solution: Ensure the piperonyl isocyanate is pure. If you are preparing it yourself (e.g., from piperonylamine and triphosgene[3]), ensure it is properly purified and stored under anhydrous conditions.

-

| Parameter | Recommended Action | Rationale |

| Methylamine Stoichiometry | Use 1.05-1.1 equivalents; verify concentration. | Ensures complete consumption of the limiting reagent (isocyanate). |

| Temperature Control | Add amine at 0 °C, then allow to warm to 20-25 °C. | Balances kinetic rate with suppression of side reactions. |

| Reaction Time | Stir for 1-2 hours post-addition at room temperature. | Drives the reaction to completion. |

Problem: Formation of a High-Melting, Insoluble White Solid

Q: During workup or purification, I isolate a significant amount of a white solid that is insoluble in most organic solvents. What is it?

A: This is a classic sign of symmetrical urea formation, specifically N,N'-dipiperonylurea.

-

Underlying Cause: This byproduct forms when piperonyl isocyanate reacts with water. The isocyanate hydrolyzes to an unstable carbamic acid, which then decarboxylates to form piperonylamine. This newly generated amine is nucleophilic and reacts with another molecule of piperonyl isocyanate still in the reaction flask.[6]

Step 1: R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid) Step 2: [R-NH-COOH] → R-NH₂ + CO₂ (Piperonylamine) Step 3: R-NH₂ + R-N=C=O → R-NH-C(O)-NH-R (Symmetrical Urea)

-

Solutions:

-

Dry Your Solvent: Use a freshly dried, anhydrous aprotic solvent. If the solvent is from a previously opened bottle, consider drying it over molecular sieves.

-

Dry Your Glassware: Ensure all glassware is oven-dried or flame-dried before use and assembled under an inert atmosphere (Nitrogen or Argon).

-

Use Anhydrous Methylamine: If using a solution of methylamine in a protic solvent like ethanol, this can be a source of water. A solution in THF is a better choice.

-

Problem: Multiple Byproducts Complicating Purification

Q: My crude product shows multiple spots on TLC, making column chromatography or recrystallization difficult. What are these impurities and how can I prevent them?

A: The most likely culprit aside from the symmetrical urea discussed above is biuret formation .

-

Underlying Cause: A biuret is formed when another molecule of isocyanate reacts with the N-H bond of the already-formed N-piperonyl-N'-methylurea product. This secondary reaction is favored by higher temperatures and a high local concentration of isocyanate.[6]

-

Solutions & Preventative Measures:

-

Strict Temperature Control: This is the most effective preventative measure. Perform the amine addition slowly and maintain the reaction temperature at or below 10 °C.

-

Reverse Addition: Instead of adding the methylamine solution to the isocyanate solution, consider adding the isocyanate solution dropwise to the cooled methylamine solution. This ensures that the isocyanate is always the limiting reagent at any given moment, minimizing its chance to react with the product.

-

Purification Strategy: If biuret has formed, it can often be separated by careful column chromatography or fractional crystallization, as its polarity and molecular weight are significantly different from the desired product.

-

Experimental Protocols & Visualizations

Optimized Synthesis Protocol

-

Preparation: Under an inert atmosphere (N₂), dissolve piperonyl isocyanate (1.0 eq) in anhydrous THF (to make a 0.5 M solution) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reactant Addition: Add a 2.0 M solution of methylamine in THF (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. Critically, ensure the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours.

-

Monitoring: Check for the absence of piperonyl isocyanate using TLC (e.g., eluent: 7:3 Hexane:Ethyl Acetate).

-

Workup: Reduce the solvent volume by ~80% using a rotary evaporator. Add n-hexane to the concentrated solution to precipitate the crude product.

-

Purification: Filter the solid product and wash with a small amount of cold hexane. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-piperonyl-N'-methylurea as a white crystalline solid.[12]

Visual Workflow: Synthesis and Purification

The following diagram illustrates the recommended experimental workflow.

Caption: Recommended workflow for the synthesis of N-piperonyl-N'-methylurea.

Reaction Pathway and Major Side Reactions

This diagram shows the desired reaction alongside the two most common side reactions.

Caption: Desired reaction pathway and common detrimental side reactions.

References

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). University of Toronto T-Space. Retrieved February 23, 2026, from [Link]

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

- Wang, Q., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8206.

- Patil, S. A., et al. (2018).

- Zieliński, T., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4058-4062.

- Rosa, N. S., et al. (2020). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. The Journal of Organic Chemistry, 85(24), 16067-16076.

- El Sabbagh, N., et al. (2024). Autonomous reaction self-optimization using in-line high-field NMR spectroscopy. Reaction Chemistry & Engineering, 9, 2599.

- Boivin, J., & Gagnon, P. E. (1952). PREPARATION OF N-SUBSTITUTED UREAS FROM NITROSOMETHYLUREAS. Canadian Journal of Chemistry, 30(12), 973-976.

-

Nitrosomethylurea. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

- PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE. (1979). Google Patents.

-

Reaction of Isocyanates with Compounds Containing Active Methylene Groups in the Presence of Triethylamine. (2009). ResearchGate. Retrieved February 23, 2026, from [Link]

- Papoutsis, I., et al. (2014). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. International Journal of Molecular Sciences, 15(8), 14866-14894.

-

Synthesis of N-methyl-N',N'-diphenylurea. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

- Nomination Background: Methylamine (CASRN: 74-89-5). (1996). National Institute of Environmental Health Sciences.

- Chatterjee, S., et al. (2023).

- Thassu, D., et al. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Biomarkers, 6(2), 126-141.

- Kumar, A., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 19, 1850-1865.

-